BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Chlorothiophene-2-carboxamide CAS number
and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxamide

Cat. No.: B136292

Technical Guide: 3-Chlorothiophene-2-
carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound belonging to the
thiophene carboxamide class of molecules. Thiophene and its derivatives are recognized as
important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The
presence of the chlorine atom and the carboxamide functional group on the thiophene ring is
expected to modulate the compound's physicochemical properties and biological activity,
making it a molecule of interest for further investigation in drug discovery and materials
science. This document provides a comprehensive overview of its chemical properties, a
detailed potential synthesis protocol, and an analysis of its potential biological significance
based on related structures.

Chemical and Physical Properties

3-Chlorothiophene-2-carboxamide is a solid at room temperature with the following
properties:
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Property Value Reference
CAS Number 147123-68-0 [1]
Molecular Formula CsH4CINOS [1]
Molecular Weight 161.61 g/mol [1]
Melting Point 105 °C

White to off-white crystalline
Appearance ]

solid (Expected)

Expected to be soluble in polar
Solubility organic solvents like DMSO,

DMF, and alcohols.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-Chlorothiophene-2-

carboxamide is not readily available in the literature, a plausible and commonly employed

synthetic route involves the amidation of 3-chlorothiophene-2-carboxylic acid. A high-level

three-step synthesis has been reported, starting from an unspecified precursor.

A potential synthetic workflow is outlined below:

Step 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid Step 2: Amidation

SOCIz or EDC/HOBL,
then NHsOH or NH3

Phosphorus pentachloride (PCls)
in Carbon tetrachloride

3-Chlorothiophene-2-
carboxamide

3-Hydroxy-2-
methoxycarbonylthiophene

Click to download full resolution via product page
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Caption: Proposed two-step synthesis of 3-Chlorothiophene-2-carboxamide.

Experimental Protocol: Synthesis of 3-Chlorothiophene-
2-carboxylic acid (Precursor)

This protocol is adapted from the known synthesis of the precursor carboxylic acid.

Materials:

3-Hydroxy-2-methoxycarbonyl-thiophene

Phosphorus pentachloride (PCls)

Carbon tetrachloride (CCls), absolute

Sodium bicarbonate (NaHCO3)

Activated carbon

Hydrochloric acid (HCI)

Water (Hz20)

Procedure:

Dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride and
bring the solution to a boil.

Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 mL of carbon
tetrachloride dropwise over 3 hours.

Reflux the mixture for 13 hours.

Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness
under vacuum.

Cool the residue and cautiously add 450 mL of water dropwise.
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e Heat the mixture to boiling and then allow it to cool.

« Filter the resulting precipitate under suction.

» Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.
« Filter the hot solution to remove the activated carbon.

e Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

» Collect the 3-chlorothiophene-2-carboxylic acid by filtration. The expected melting point is
185-186 °C.

Experimental Protocol: Amidation of 3-Chlorothiophene-
2-carboxylic acid

This is a general procedure for the amidation of a carboxylic acid.
Method 1: Using Thionyl Chloride

Materials:

3-Chlorothiophene-2-carboxylic acid

Thionyl chloride (SOCI2)

Anhydrous dichloromethane (DCM) or toluene

Ammonium hydroxide (NHsOH) or ammonia gas (NHs)

Procedure:

e Suspend 3-chlorothiophene-2-carboxylic acid in an excess of thionyl chloride.

» Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

» Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-
chlorothiophene-2-carbonyl chloride.
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o Dissolve the crude acid chloride in an anhydrous solvent such as DCM or toluene.

e Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise with
vigorous stirring, or bubble ammonia gas through the solution.

» Allow the reaction to warm to room temperature and stir for several hours.
e Quench the reaction with water and separate the organic layer.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by recrystallization or column chromatography to yield 3-
chlorothiophene-2-carboxamide.

Method 2: Using Coupling Reagents

Materials:

e 3-Chlorothiophene-2-carboxylic acid

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e 1-Hydroxybenzotriazole (HOBLt)

e Anhydrous N,N-dimethylformamide (DMF)

e Ammonium chloride (NH4Cl)

» Diisopropylethylamine (DIPEA)

Procedure:

 Dissolve 3-chlorothiophene-2-carboxylic acid in anhydrous DMF.

e Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room
temperature for 30 minutes.

e Add ammonium chloride (1.5 equivalents) followed by DIPEA (2.5 equivalents).
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 Stir the reaction mixture at room temperature overnight.
e Pour the reaction mixture into water and extract with ethyl acetate.
o Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

 Purify the crude product by column chromatography to afford 3-chlorothiophene-2-
carboxamide.

Spectroscopic Properties (Predicted)

As experimental spectroscopic data for 3-Chlorothiophene-2-carboxamide is not readily
available, the following are predicted characteristics based on its structure and data from
similar compounds.

H NMR Spectroscopy

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (Hz)
Thiophene H-4 ~7.1-7.3 Doublet J=5-6
Thiophene H-5 ~75-7.7 Doublet J=5-6
Amide -NH:z ~5.5 - 7.5 (broad) Singlet

The thiophene protons will appear as two doublets in the aromatic region. The amide protons
will likely appear as a broad singlet, and its chemical shift can be highly dependent on the
solvent and concentration.

3C NMR Spectroscopy
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Carbon Predicted Chemical Shift (ppm)
Thiophene C-2 ~162 - 165
Thiophene C-3 ~128 - 132
Thiophene C-4 ~125-128
Thiophene C-5 ~130- 134
Carbonyl C=0 ~165-170

The carbonyl carbon will be in the downfield region typical for amides. The thiophene carbons
will resonate in the aromatic region, with the carbon bearing the chlorine atom and the carbon
attached to the carboxamide group being significantly influenced by these substituents.

IR Spectroscopy

. Characteristic Absorption )
Functional Group ( 1 Intensity
cm-

Strong, Broad (two bands for

N-H Stretch 3100 - 3500
primary amide)
C=0 Stretch (Amide I) 1630 - 1695 Strong
N-H Bend (Amide II) 1550 - 1640 Medium
C-N Stretch 1350 - 1450 Medium
C-CI Stretch 600 - 800 Medium-Strong

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and
C=0 stretching vibrations of the primary amide group.

Mass Spectrometry

The electron ionization (El) mass spectrum is expected to show a molecular ion peak [M]* at
m/z 161 and an [M+2]* peak at m/z 163 with an approximate intensity ratio of 3:1, which is
characteristic of a compound containing one chlorine atom.
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Predicted Fragmentation Pattern:
e Loss of NHz: A significant fragment at m/z 145 corresponding to the [M-NHz]* acylium ion.

e Loss of CONHz: A fragment at m/z 117 corresponding to the [M-CONHz]* chlorothiophene
radical cation.

e Loss of Cl: A fragment at m/z 126 corresponding to the [M-CI]* ion.

Potential Biological Activities and Applications

While there is no specific biological data for 3-Chlorothiophene-2-carboxamide, the
thiophene carboxamide scaffold is prevalent in many biologically active compounds. Research
on structurally related molecules suggests potential applications in the following areas:

» Anticancer Activity: Many thiophene carboxamide derivatives have been investigated as
potential anticancer agents. They have been shown to act through various mechanisms,
including the inhibition of kinases and tubulin polymerization. The specific substitution pattern
on the thiophene ring and the nature of the amide substituent are crucial for activity.

o Antimicrobial Activity: Thiophene-based compounds have a long history as antimicrobial
agents. Thiophene carboxamides have been reported to exhibit antibacterial and antifungal
properties. The chlorine substituent may enhance this activity.

 Antiviral Activity: Some heterocyclic carboxamides, including thiophene derivatives, have
been identified as inhibitors of viral replication, for instance, against norovirus.

» Enzyme Inhibition: The thiophene ring can act as a bioisostere for a phenyl ring, and
thiophene carboxamides have been designed as inhibitors for various enzymes implicated in
disease.

It is important to note that these are potential applications based on the broader class of
thiophene carboxamides, and the specific biological profile of 3-Chlorothiophene-2-
carboxamide would need to be determined through experimental studies.

Conclusion
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3-Chlorothiophene-2-carboxamide is a readily accessible synthetic building block with
potential for further chemical modification and biological evaluation. The synthetic routes
outlined provide a practical approach for its preparation in a laboratory setting. Based on the
known bioactivities of related thiophene carboxamides, this compound represents a valuable
starting point for the design and discovery of new therapeutic agents. Further research is
warranted to fully elucidate its spectroscopic properties, reactivity, and biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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